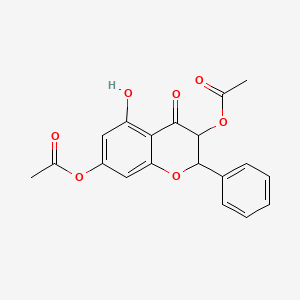

Populigenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHPBJCBJRYFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Bioactive Compounds of Populus nigra Buds: From Phytochemistry to Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bioactive compounds isolated from the buds of Populus nigra (black poplar), their demonstrated pharmacological activities, and the experimental methodologies employed for their study. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Phytochemical Composition of Populus nigra Bud Extracts

Extracts from Populus nigra buds are a rich source of a diverse array of bioactive compounds, primarily belonging to the classes of phenolics and flavonoids. These compounds are responsible for the well-documented antioxidant, anti-inflammatory, and antimicrobial properties of the extracts.[1][2] The specific composition can vary depending on the geographical origin of the plant material and the extraction solvent used.[3]

Phenolic Acids and Their Derivatives

Phenolic acids are a significant group of compounds found in black poplar buds. High-Performance Liquid Chromatography (HPLC) is a common technique for their separation and quantification.[4] Key identified phenolic acids include:

-

Caffeic acid[5]

-

p-Coumaric acid

-

Ferulic acid

-

Isoferulic acid

-

Cinnamic acid

-

Chlorogenic acid

-

Gallic acid

-

Vanillic acid

-

Di-O-methylcaffeic acid

-

Ellagic acid

-

Rosmarinic acid

Caffeic acid and p-coumaric acid have been identified as major contributors to the antioxidant activity of aqueous extracts of poplar buds. In some analyses, caffeic acid constituted the largest proportion of total active compounds in certain extracts.

Flavonoids

Flavonoids, including flavanones, flavonols, and flavones, are another prominent class of bioactive molecules in Populus nigra buds. Their presence is strongly associated with the anti-inflammatory and antimicrobial effects of the extracts. Notable flavonoids identified are:

-

Flavanones:

-

Pinocembrin

-

Pinostrobin

-

Naringenin

-

-

Flavonols:

-

Galangin

-

Pinobanksin

-

Pinobanksin 5-methyl ether

-

Kaempferol

-

Quercetin

-

Myricetin

-

Isalpinin

-

Isorhamnetin

-

Rhamnetin

-

Taxifolin

-

-

Flavones:

-

Chrysin

-

Tectochrysin

-

Apigenin

-

Pinocembrin and galangin are often the main flavonoids found in these extracts.

Other Compounds

In addition to phenolic acids and flavonoids, other compounds of interest have been identified in Populus nigra buds, including:

-

Salicylates: Salicin is a characteristic compound of the Salicaceae family and is found in poplar bud extracts.

-

Terpenoids: Mono- and sesquiterpenoids are also present.

-

Tannins

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Populus nigra bud extracts is a critical determinant of their biological efficacy. The following tables summarize quantitative data from various studies.

Table 1: Total Phenolic and Flavonoid Content in Populus nigra Bud Extracts

| Extract Type | Total Phenolic Content | Total Flavonoid Content | Reference |

| Aqueous Extract | ~180 mg Caffeic Acid Equivalent/g | Not Reported | |

| Hydroethanolic Macerates | 496 - 1200 mg Gallic Acid Equivalent/100 g d.w. | Not Reported | |

| Ethanolic Extract (Algerian) | 89.5 ± 7.7 mg Caffeic Acid Equivalent/g | Not Reported | |

| Ethanolic Extract (Lithuanian) | Not Reported | ~24.76 mg Rutin Equivalent/g |

Table 2: Concentration of Individual Bioactive Compounds in a Water-Extracted Populus nigra Bud Sample

| Compound | Class | Concentration (% of Dry Weight of Extract) |

| Caffeic acid | Phenolic Acid | >1.75 |

| p-Coumaric acid | Phenolic Acid | >1.75 |

| Salicin | Salicylate | 1.8 |

| Pinocembrin | Flavanone | <1.5 |

| Pinobanksin | Flavanol | <1.5 |

| Pinobanksin 5-methyl ether | Flavanol | <1.5 |

| Ferulic acid | Phenolic Acid | <1.7 |

| Isoferulic acid | Phenolic Acid | <1.7 |

| Di-O-methylcaffeic acid | Phenolic Acid | <1.7 |

| Cinnamic acid | Phenolic Acid | <1.7 |

| Data adapted from Dudonne et al. (2011). Note: The sum of phenolic acids was 5.2% and the sum of flavonoid aglycons was 1.5%. |

Table 3: Bioactivity Data for Populus nigra Bud Extracts

| Assay | Activity | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | ~2700 µmol of Trolox/g (Aqueous Extract) | |

| Cellular Antioxidant Activity (CAA) | 50% inhibition of radical production at 200 µg/mL (Aqueous Extract) | |

| DPPH Radical Scavenging | IC50 = 220 µg/mL (Hydroethanolic Extract) | |

| Carrageenan-Induced Paw Edema | 49.9% inhibition (Ethanolic Extract) | |

| Lipoxygenase Inhibition | 52.80 ± 0.2% | |

| Cyclooxygenase Inhibition | 53.88 ± 2.55% | |

| Antimicrobial (MIC vs. Candida albicans) | 45.16 µg/mL | |

| Antimicrobial (MIC vs. various bacteria) | 90.33 µg/mL |

Experimental Protocols

This section details the methodologies for the extraction, quantification, and biological evaluation of bioactive compounds from Populus nigra buds.

Extraction of Bioactive Compounds

Aqueous Extraction

-

Plant Material: 100 kg of Populus nigra buds.

-

Solvent: Water.

-

Procedure:

-

Extract the plant material with water at 50°C under agitation.

-

Filter the resulting solution.

-

Concentrate the filtrate at 50°C under vacuum.

-

Dry the concentrated extract by spray drying.

-

Ethanolic and Butanolic Fractionation

-

Plant Material: Dried Populus nigra buds.

-

Solvents: 50% Ethyl alcohol, 20% Ethyl alcohol, n-butyl alcohol.

-

Procedure:

-

Extract the plant material twice under reflux with 50% and then 20% ethyl alcohol.

-

Combine the extractive solutions and subject them to a liquid-liquid extraction with n-butyl alcohol.

-

Combine the butanolic fractions and evaporate to dryness to obtain the "P fraction".

-

Supercritical CO₂ Extraction

-

Apparatus: Supercritical fluid extraction system.

-

Parameters:

-

Pressure: Varied (e.g., up to 30 MPa).

-

Temperature: Varied (e.g., up to 60°C).

-

-

Procedure:

-

Place ground poplar buds into the extraction vessel.

-

Pump supercritical CO₂ through the vessel at the desired pressure and temperature.

-

Collect the extract in a separator by reducing the pressure, causing the CO₂ to return to a gaseous state and leave the extract behind.

-

Optimize pressure and temperature for the highest yield of specific phenolic compounds using response surface methodology.

-

Quantification of Bioactive Compounds

High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds

-

System: Waters 2695 with a Waters 996 diode array detector.

-

Column: ACE 5C18, 250 x 4.6 mm.

-

Mobile Phase: Acetonitrile and trifluoroacetic acid.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: Diode array detector monitoring at various wavelengths suitable for phenolics (e.g., 280 nm, 320 nm).

-

Quantification: Use external standards of known concentrations for each compound to create calibration curves. Process data using software such as Empower 2.

Biological Activity Assays

Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Principle: This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH. The decay of a fluorescent probe (fluorescein) is monitored.

-

Procedure:

-

In a 96-well plate, add the poplar bud extract or standard (Trolox).

-

Add a solution of fluorescein.

-

Initiate the reaction by adding AAPH.

-

Monitor the fluorescence decay kinetically over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the area under the curve (AUC) and compare it to the AUC of the Trolox standard to determine the ORAC value.

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This cell-based assay measures the ability of antioxidants to prevent the oxidation of a probe (DCFH-DA) to a fluorescent compound (DCF) within cells.

-

Cell Line: Human dermal fibroblasts or other suitable cell lines.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Load the cells with DCFH-DA.

-

Treat the cells with the poplar bud extract or individual compounds.

-

Induce oxidative stress by adding a peroxyl radical generator (e.g., AAPH).

-

Measure the fluorescence intensity over time.

-

Calculate the percentage inhibition of radical production compared to control cells.

-

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)

-

Animals: Male mice.

-

Procedure:

-

Administer the poplar bud extract orally or via another appropriate route.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated group to the control group.

-

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

-

Principle: To determine the lowest concentration of an extract that inhibits the visible growth of a microorganism.

-

Method: Broth microdilution method.

-

Procedure:

-

Prepare a serial dilution of the poplar bud extract in a suitable broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).

-

Include positive (microorganism with no extract) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the microorganism.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Populus nigra buds exert their effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling

The anti-inflammatory properties of poplar bud extracts are largely attributed to the inhibition of pro-inflammatory pathways. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Caption: Inhibition of the NF-κB signaling pathway by Populus nigra bud compounds.

Antioxidant Defense Mechanisms

The antioxidant effects of poplar bud compounds involve both direct radical scavenging and the upregulation of endogenous antioxidant defense systems. This can be visualized as a multi-level defense against reactive oxygen species (ROS).

Caption: Dual antioxidant mechanism of Populus nigra bud phenolics.

Experimental Workflow

The following diagram outlines a typical workflow for the investigation of bioactive compounds from Populus nigra buds.

Caption: General workflow for natural product research on Populus nigra buds.

Conclusion

Populus nigra buds represent a valuable natural source of a wide range of bioactive phenolic and flavonoid compounds. The scientific literature robustly supports their significant antioxidant, anti-inflammatory, and antimicrobial properties. The data and protocols summarized in this guide offer a solid foundation for further research and development of novel therapeutic agents derived from this plant. Future investigations should focus on the synergistic effects of these compounds, their bioavailability, and their efficacy in more complex preclinical and clinical models.

References

- 1. extraction-of-bioactive-phenolics-from-black-poplar-populus-nigra-l-buds-by-supercritical-co-2-and-its-optimization-by-response-surface-methodology - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Chemical Arsenal of Poplar: A Technical Guide to the Discovery of Novel Salicin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of novel salicin derivatives from Populus species (poplar). Poplar trees are a rich source of bioactive phenolic glycosides, known as salicinoids, which play a crucial role in the plant's defense mechanisms and have significant pharmacological potential.[1][2] This document details the latest findings on newly identified salicin derivatives, presents quantitative data, outlines the experimental protocols for their isolation and characterization, and visualizes key biological and experimental pathways.

Newly Discovered Salicin Derivatives in Populus

Recent phytochemical investigations of various Populus species have led to the identification of several novel salicin derivatives. These discoveries have expanded our understanding of the chemical diversity of salicinoids and opened new avenues for pharmacological research. A summary of these novel compounds is presented in Table 1.

Table 1: Novel Salicin Derivatives Isolated from Populus Species

| Compound Name | Populus Species | Plant Part | Reference |

| 6'-O-cis-cinnamoylsalicin | P. euphratica | Leaves | [3][4] |

| 6'-O-benzoylsalicortinol | P. euphratica | Leaves | [3] |

| Davidianoside | P. davidiana | Stem Bark | |

| Salicin-7-sulfate | P. trichocarpa, P. × canescens | Leaves, Petioles, Stems | |

| Salirepin-7-sulfate | P. trichocarpa, P. × canescens | Leaves, Petioles, Stems |

Quantitative Analysis of Novel Salicin Derivatives

The accumulation of salicin derivatives can vary significantly between different Populus species and even within different tissues of the same plant. Quantitative analysis is crucial for understanding their ecological roles and for potential pharmaceutical applications. Table 2 summarizes the available quantitative data on the accumulation of recently discovered sulfated salicinoids.

Table 2: Accumulation of Sulfated Salicinoids in Populus Species

| Compound | Populus Species | Tissue | Concentration (µg/g dry weight) | Reference |

| Salicin-7-sulfate | P. trichocarpa | Young Leaves | ~1500 | |

| Mature Leaves | ~1000 | |||

| Petioles | ~800 | |||

| Stems | ~500 | |||

| Roots | <100 | |||

| Salirepin-7-sulfate | P. trichocarpa | Young Leaves | ~500 | |

| Mature Leaves | ~300 | |||

| Petioles | ~200 | |||

| Stems | ~100 | |||

| Roots | <50 |

Experimental Protocols

The discovery of novel salicin derivatives relies on a series of meticulous experimental procedures, from extraction to structural elucidation. The following sections provide a detailed overview of the key methodologies employed.

General Experimental Workflow

The process of discovering and characterizing novel salicin derivatives typically follows a systematic workflow, as illustrated in the diagram below.

Extraction and Isolation

Objective: To extract and isolate pure salicin derivatives from poplar plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, bark)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), n-Butanol (BuOH), n-hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

-

Extraction:

-

Macerate the dried, powdered plant material with an appropriate solvent (e.g., 80% MeOH) at room temperature for an extended period (e.g., 24-48 hours), often with agitation.

-

Repeat the extraction process multiple times (typically 3 times) to ensure exhaustive extraction of the compounds.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, EtOAc, and n-BuOH).

-

This step separates compounds based on their polarity, with salicin derivatives typically concentrating in the more polar fractions (EtOAc and BuOH).

-

-

Chromatographic Separation:

-

Subject the bioactive fraction (e.g., BuOH-soluble fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, gradually increasing the polarity to separate the different components.

-

Further purify the collected fractions using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.

-

Perform final purification of the isolated compounds using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

-

Structural Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

Methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the types and number of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.

-

Biosynthesis of Salicinoids in Poplar

The biosynthesis of salicinoids is a complex process that originates from the phenylpropanoid pathway. While the entire pathway is not yet fully elucidated, key steps have been identified. The discovery of novel derivatives, such as sulfated salicinoids, adds new branches to this pathway.

Recent research has identified a sulfotransferase, SOT1, as the enzyme responsible for the formation of salicin-7-sulfate and salirepin-7-sulfate in poplar. This discovery highlights the enzymatic machinery that contributes to the diversification of salicinoids. Furthermore, studies involving CRISPR/Cas9-mediated disruption of the UGT71L1 gene, a UDP-dependent glycosyltransferase, have confirmed its central role in salicinoid biosynthesis and revealed a connection to salicylic acid metabolism.

Biological Activities and Future Perspectives

Salicinoids are well-known for their anti-herbivore properties. The discovery of novel derivatives raises questions about their specific biological roles. For instance, while sulfated salicinoids accumulate in significant amounts, initial studies suggest they may not directly affect the feeding preferences of generalist caterpillars, indicating a potentially different or more specialized ecological function. Some salicin derivatives have also shown inhibitory activity against PGE2 release, suggesting anti-inflammatory potential.

The continued exploration of the chemical diversity of salicinoids in Populus holds significant promise for drug discovery and development. Future research should focus on:

-

Screening novel derivatives for a broader range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

-

Elucidating the complete biosynthetic pathways to enable biotechnological production of these compounds.

-

Investigating the specific signaling pathways in humans and other organisms that are modulated by these novel salicin derivatives.

This guide provides a snapshot of a rapidly evolving field. The application of advanced analytical techniques and molecular biology tools will undoubtedly lead to the discovery of more novel salicin derivatives in poplar, further enriching our understanding of plant secondary metabolism and providing new leads for therapeutic agents.

References

A Technical Guide to the Preliminary Phytochemical Screening of Populus tremuloides (Quaking Aspen)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary phytochemical screening of Populus tremuloides, commonly known as quaking aspen. This species, the most widely distributed tree in North America, has a history of use in traditional medicine by Native American tribes for its antiseptic and analgesic properties.[1][2] Modern phytochemical analysis reveals that P. tremuloides is a rich source of bioactive compounds, particularly polyphenols, making it a person of interest for pharmaceutical and cosmeceutical applications.[3][4][5] The bark, in particular, is rich in salicylates, which are known for their medicinal properties and serve as a natural defense mechanism for the plant.

This document details the experimental protocols for extraction and analysis, presents quantitative data in a structured format, and illustrates key workflows and compound relationships through diagrams.

Experimental Protocols

The following sections describe the detailed methodologies for the collection, preparation, extraction, and analysis of phytochemicals from Populus tremuloides.

Plant Material Collection and Preparation

-

Collection: Bark and leaves are the primary tissues of interest. Bark should be collected from mature trees, taking care not to girdle the tree to ensure its survival. For comparative studies, material should be collected from the same location and at the same time of year.

-

Drying: The collected plant material is air-dried or oven-dried at a low temperature (e.g., 40-60°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

-

Fractionation (Optional): The powdered bark can be sorted into different granulometric fractions (e.g., <3 mm, 3–7 mm, 7–45 mm) to determine which particle size yields the highest concentration of extractives. Research indicates the 7–45 mm fraction often yields a greater proportion of extractive materials.

Solvent Extraction

Solvent extraction is a crucial step for isolating phytochemicals. The choice of solvent is critical as it determines the polarity and, consequently, the types of compounds that will be extracted. Polar solvents like water, methanol, and ethanol have been shown to provide the best extraction yields for P. tremuloides.

General Protocol:

-

Maceration/Soxhlet: A known quantity of the powdered plant material is soaked in a selected solvent (e.g., water, methanol, ethanol, acetone) for a specified period (e.g., 24-72 hours) with periodic agitation. Alternatively, a Soxhlet apparatus can be used for continuous extraction.

-

Filtration: The mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.

-

Storage: The dried extract is stored in an airtight container at low temperature (e.g., -20°C) for future analysis.

Qualitative Phytochemical Analysis

Qualitative tests are performed to detect the presence of major classes of phytochemicals in the crude extract.

-

Test for Tannins: To 0.5 ml of the extract, 10 ml of distilled water is added and boiled. A few drops of 0.1% ferric chloride are then added. The formation of a blue or greenish-black color indicates the presence of tannins.

-

Test for Saponins (Froth Test): 0.5 ml of the extract is diluted with 5 ml of distilled water in a test tube. The solution is shaken vigorously. The formation of a stable, persistent froth indicates the presence of saponins.

-

Test for Flavonoids (Alkaline Reagent Test): A few drops of sodium hydroxide solution are added to the extract. The formation of an intense yellow color that becomes colorless upon the addition of dilute acid indicates the presence of flavonoids.

-

Test for Terpenoids (Salkowski Test): 2 ml of chloroform is added to 0.5 ml of the extract. 3 ml of concentrated sulfuric acid is carefully added to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.

-

Test for Alkaloids (Wagner's Test): 2 ml of Wagner's reagent is added to 0.5 ml of the extract. The formation of a reddish-brown precipitate suggests the presence of alkaloids.

Chromatographic and Spectrometric Analysis

1.4.1 Thin Layer Chromatography (TLC)

TLC is used for a preliminary separation and visualization of the compounds within an extract.

-

Procedure: Extracts are spotted on a TLC plate (e.g., silica gel). The plate is developed in a suitable solvent system. After development, the plate is visualized under UV light (254 nm and 366 nm) and by using spray reagents like p-anisaldehyde or iron chloride (FeCl₃) to reveal different compound classes. Polyconjugated compounds are typically visible under UV light.

1.4.2 Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This powerful hyphenated technique is used for the comprehensive identification and characterization of individual compounds in the extract.

-

Procedure: The extract is dissolved in a suitable solvent (e.g., methanol/water) and injected into the UPLC system. Compounds are separated based on their retention time on a chromatographic column. The separated compounds are then introduced into the mass spectrometer, which provides high-resolution mass data, allowing for the determination of elemental composition and identification by comparison with compound databases. Studies have successfully used this method to identify over 90 different compounds in P. tremuloides extracts.

Data Presentation

The following tables summarize quantitative data derived from phytochemical studies on Populus tremuloides.

Table 1: Extraction Yields with Polar Solvents

| Solvent | Extraction Yield (%) | Reference |

| Water | >15.07 | |

| Ethanol | >15.07 | |

| Methanol | >15.07 |

Note: Polar solvents provide the best extraction yields from quaking aspen bark.

Table 2: General Chemical Composition of P. tremuloides Bark

| Component | Proportion (%) | Reference |

| Cellulose | 16 - 40 | |

| Hemicellulose | ~13 | |

| Lignin | ~25 | |

| Extractive Compounds | 2 - 25 | |

| Ash Content | 2.97 - 4.67 |

Table 3: Major Antimicrobial Compounds Identified by UPLC-QTOF-MS

| Compound | Extract | Relative Abundance (%) | Compound Class | Reference |

| 4-Hydroxybenzaldehyde | Methanol | 5.44 | Phenolic Aldehyde | |

| Phloridzin | Methanol | 4.76 | Dihydrochalcone | |

| Hydroxyanthraquinone | Methanol | 4.05 | Anthraquinone | |

| Kaempferol | Water | 5.03 | Flavonoid (Flavonol) | |

| Kaempferol 3-O-rutinoside | Water | 3.15 | Flavonoid Glycoside | |

| Oleamide | Water | 9.61 | Fatty Acid Amide | |

| 4-Prenylresveratrol | Water | 7.26 | Stilbenoid |

Note: A total of 92 compounds were identified, with 22 known for antimicrobial properties. Nine of these belonged to the flavonoid family.

Visualization of Phytochemical Profile

The phytochemical complexity of P. tremuloides can be visualized by grouping the identified compounds into their respective chemical classes.

Conclusion

The preliminary phytochemical screening of Populus tremuloides confirms its status as a valuable source of diverse bioactive compounds. The bark and leaves are particularly rich in polyphenols, including flavonoids, phenolic acids, and tannins, as well as salicylates. The use of polar solvents for extraction proves most effective for maximizing the yield of these compounds. Advanced analytical techniques like UPLC-QTOF-MS have enabled the identification of numerous specific molecules, such as kaempferol and 4-hydroxybenzaldehyde, which are noted for their antimicrobial activity. The data presented herein provides a solid foundation for further research into the isolation, purification, and pharmacological evaluation of these compounds for potential applications in drug development and other industries.

References

- 1. pfaf.org [pfaf.org]

- 2. journals.kpu.ca [journals.kpu.ca]

- 3. Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimic… [ouci.dntb.gov.ua]

- 4. Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Water Extraction of Aspen (Populus tremula) and Pine (Pinus sylvestris L.) Barks as a Tool for Their Valorization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Characterization of Flavonoids from Poplar Bark

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing flavonoids from poplar bark (Populus sp.). The protocols detailed herein are designed to assist researchers in the efficient extraction, purification, and structural elucidation of these bioactive compounds, which hold significant promise for therapeutic applications.

Introduction

Poplar bark is a rich source of a diverse array of secondary metabolites, including a significant concentration of flavonoids.[1] These polyphenolic compounds are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[2][3][4] The therapeutic potential of poplar bark extracts has been attributed, in large part, to their flavonoid constituents. This guide offers detailed experimental protocols, data presentation standards, and visual workflows to facilitate the systematic investigation of flavonoids from this valuable natural resource.

Isolation of Flavonoids

The isolation of flavonoids from poplar bark is a multi-step process involving sample preparation, extraction, and fractionation.

Sample Preparation

-

Collection and Drying: Poplar bark samples should be collected and thoroughly washed to remove any surface contaminants. The bark is then air-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation of the flavonoids.

-

Grinding: The dried bark is ground into a fine powder using a laboratory mill. A smaller particle size increases the surface area for efficient solvent extraction.

Extraction

A sequential Soxhlet extraction method using solvents of increasing polarity is highly effective for the comprehensive extraction of flavonoids and other phytochemicals from poplar bark.[5]

Experimental Protocol: Sequential Soxhlet Extraction

-

Apparatus: Assemble a Soxhlet extraction apparatus, including a round-bottom flask, Soxhlet extractor, and condenser.

-

Sample Loading: Place approximately 20 g of powdered poplar bark into a cellulose thimble and insert it into the Soxhlet extractor.

-

Sequential Extraction: Perform successive extractions with 250 mL of each of the following solvents for 24 hours per solvent, in the order listed:

-

n-Hexane (to remove non-polar compounds like lipids and waxes)

-

Dichloromethane

-

Ethyl acetate

-

Methanol

-

Water

-

-

Solvent Removal: After each extraction step, the solvent is removed from the extract using a rotary evaporator under reduced pressure at 40°C to obtain a crude extract for that solvent fraction. The ethyl acetate and methanol fractions are typically enriched in flavonoids.

Characterization of Flavonoids

The characterization of flavonoids involves a combination of chromatographic and spectroscopic techniques to separate, identify, and elucidate the structure of the individual compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful tool for the separation and tentative identification of flavonoids in the crude extracts.

Experimental Protocol: HPLC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the dried extract (e.g., 1 mg) in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

-

HPLC System:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A typical gradient might be: 0-40 min, 3-20% B; 40-55 min, 20-50% B; 55-65 min, 50-70% B.

-

Flow Rate: 0.2 mL/min.

-

Detection: A Diode Array Detector (DAD) can be used to obtain UV spectra of the eluting compounds, which are characteristic for different classes of flavonoids.

-

-

Mass Spectrometry System:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often used for flavonoids.

-

Analysis: Full scan mass spectra (MS) and tandem mass spectra (MS/MS) are acquired to determine the molecular weight and fragmentation patterns of the compounds. Comparison of the obtained data with literature values and databases facilitates the identification of known flavonoids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of isolated flavonoids.

Experimental Protocol: NMR Analysis

-

Sample Preparation: For purified flavonoid samples, dissolve 1-5 mg in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6) in a standard 5 mm NMR tube. The solution should be free of particulate matter.

-

1D-NMR Spectroscopy:

-

¹H-NMR: Provides information on the number, type, and connectivity of protons in the molecule.

-

¹³C-NMR: Provides information on the carbon skeleton of the flavonoid.

-

-

2D-NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of different structural fragments.

-

Quantitative Data

The flavonoid content in poplar bark can vary significantly depending on the species, geographical location, and extraction method. The following table summarizes representative quantitative data from the literature.

| Populus Species | Extraction Solvent | Total Flavonoid Content (mg/g dry weight) | Reference |

| Populus nigra | Methanol | 9.6 - 33.5 | |

| Populus alba | Methanol | Lower than P. nigra | |

| Populus x candicans | Methanol | Highest among tested species |

Visualizing Workflows and Pathways

Experimental Workflow

The overall workflow for the isolation and characterization of flavonoids from poplar bark is depicted below.

Flavonoid Biosynthesis Pathway in Poplar

The biosynthesis of flavonoids in plants follows the phenylpropanoid pathway. Key enzymes are involved in the stepwise conversion of phenylalanine to various flavonoid classes.

Signaling Pathways Modulated by Poplar Flavonoids

Flavonoids from poplar bark have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways.

Conclusion

This technical guide provides a foundational framework for the isolation and characterization of flavonoids from poplar bark. The detailed protocols and visual aids are intended to streamline the research process, enabling scientists to effectively explore the rich phytochemical landscape of this natural resource. The continued investigation of these compounds is crucial for the development of novel therapeutic agents for a variety of human diseases.

References

- 1. Poplar bark lipids enhance mouse immunity by inducing T cell proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracts of Waste from Poplar Wood Processing Alleviate Experimental Dextran Sulfate-Induced Colitis by Ameliorating Oxidative Stress, Inhibiting the Th1/Th17 Response and Inducing Apoptosis in Inflammatory Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances Regarding the Phytochemical and Therapeutic Uses of Populus nigra L. Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 5. academica-e.unavarra.es [academica-e.unavarra.es]

The Chemical Cornucopia of Poplar: An In-depth Technical Guide to Populus Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

The genus Populus, encompassing poplars, aspens, and cottonwoods, represents a significant reservoir of chemical diversity. Its secondary metabolites are not only crucial for the plant's defense and adaptation but also hold immense potential for the development of novel pharmaceuticals and biomaterials. This technical guide provides a comprehensive exploration of the chemical landscape of Populus secondary metabolites, with a focus on their quantitative distribution, the experimental protocols for their analysis, and the intricate signaling networks that govern their production.

The Diverse World of Populus Secondary Metabolites

Populus species synthesize a wide array of secondary metabolites, primarily categorized into three major classes: phenolics, terpenoids, and fatty acid derivatives.[1][2] The shikimate-phenylpropanoid pathway is a central metabolic route in Populus, giving rise to a plethora of phenolic compounds that play vital roles in the plant's interaction with its environment.[2][3]

Phenolic Compounds

Phenolic compounds are the most abundant and diverse group of secondary metabolites in Populus. They are integral to the plant's defense against herbivores and pathogens and contribute to its structural integrity.

-

Phenolic Glycosides: These are hallmark compounds of the Salicaceae family, to which Populus belongs.[1] They are derivatives of salicyl alcohol, often esterified with organic acids. Salicin, salicortin, and tremulacin are among the most well-known phenolic glycosides and are recognized for their anti-herbivore properties. Their biosynthesis is derived from the phenylpropanoid pathway.

-

Flavonoids: This diverse group of polyphenolic compounds includes flavones, flavonols, flavanones, and anthocyanins. They are involved in a multitude of functions, including UV protection, pigmentation, and defense. Quercetin, kaempferol, and catechin are common flavonoids found in Populus.

-

Condensed Tannins (Proanthocyanidins): These are polymers of flavan-3-ol units and are known for their ability to precipitate proteins, which is a key mechanism of their anti-herbivore and anti-microbial activity. The concentration and composition of condensed tannins can vary significantly between different Populus species and even within different tissues of the same plant.

-

Hydroxycinnamic Acids and Lignin: Hydroxycinnamic acids, such as ferulic acid and p-coumaric acid, are important precursors for the biosynthesis of lignin, a complex polymer that provides structural support to the plant cell wall.

Terpenoids

The terpenoid pathway in Populus produces a variety of volatile and non-volatile compounds with diverse ecological functions. These include monoterpenes, sesquiterpenes, and diterpenes, which contribute to the characteristic aroma of poplar buds and leaves and can act as attractants for pollinators or deterrents for herbivores.

Fatty Acid Derivatives

Fatty acids serve as precursors for a range of metabolites in Populus, some of which function as secondary metabolites involved in plant defense signaling.

Quantitative Distribution of Key Secondary Metabolites

The concentration of secondary metabolites in Populus is highly variable and depends on the species, genotype, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the reported quantitative data for key secondary metabolites in different Populus species.

| Populus Species | Tissue | Compound Class | Compound | Concentration (mg/g dry weight unless otherwise specified) | Reference |

| P. nigra | Leaves | Flavonoids | Total Flavonoids | 8.02 | |

| P. × berolinensis | Leaves | Phenolic Glycosides | Total Salicylic Compounds | 47.14 | |

| P. tremuloides | Twigs | Phenolic Glycosides | Salicortin | Varies with genotype and conditions | |

| P. tremuloides | Twigs | Condensed Tannins | Total Condensed Tannins | Varies with genotype and conditions | |

| P. deltoides | Leaves | Hydroxycinnamates | Total Hydroxycinnamates & derivatives | 2-8% of dry leaf weight |

| Populus Species | Tissue | Compound Class | Reported Content | Reference |

| P. balsamifera | Buds | Terpenoids (Essential Oil) | Major constituent: (+)-alpha-bisabolol | |

| P. nigra | Bark | Condensed Tannins | Varies with extraction method | |

| P. tremuloides | Roots | Condensed Tannins | 1-5% of dry weight | |

| P. deltoides & P. grandidentata | Leaves | Phenolic Glycosides | Present up to 30% of dry plant mass in Salicaceae |

Experimental Protocols

Accurate analysis of Populus secondary metabolites requires robust and standardized experimental protocols. This section outlines the key methodologies for extraction, separation, and identification.

Extraction of Secondary Metabolites

Objective: To efficiently extract a broad range of secondary metabolites from Populus tissues while minimizing degradation.

General Protocol for Extraction from Leaves:

-

Sample Preparation: Freshly harvested leaves should be immediately frozen in liquid nitrogen and then lyophilized (freeze-dried) to prevent enzymatic degradation of metabolites. Dried leaves are then ground into a fine powder.

-

Solvent Extraction:

-

For a broad-spectrum extraction of polar to semi-polar compounds, a mixture of methanol and water (e.g., 80:20 v/v) is commonly used.

-

For a more targeted extraction, sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can be employed.

-

-

Extraction Procedure:

-

Maceration: The powdered leaf material is soaked in the extraction solvent at room temperature with occasional agitation for a specified period (e.g., 24 hours).

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which continuously percolates fresh solvent through the plant material.

-

Ultrasonic-Assisted Extraction (UAE): Sonication can be used to enhance the extraction efficiency by disrupting cell walls.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Separation and Quantification: HPLC

Objective: To separate and quantify individual phenolic compounds, particularly flavonoids and phenolic glycosides.

High-Performance Liquid Chromatography (HPLC) Protocol:

-

Sample Preparation: The crude extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution system consisting of two solvents is commonly employed. For example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid. The gradient is programmed to gradually increase the proportion of Solvent B to elute compounds with increasing hydrophobicity.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

-

-

Detection:

-

Diode Array Detector (DAD) or UV-Vis Detector: This allows for the detection of compounds based on their UV absorbance at specific wavelengths. Flavonoids typically show strong absorbance between 250 and 370 nm.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time and mass-to-charge ratio (m/z) information, enabling more confident identification and quantification of compounds.

-

-

Quantification: The concentration of individual compounds is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using authentic standards.

Analysis of Volatile Compounds: GC-MS

Objective: To identify and quantify volatile terpenoids in Populus tissues, such as buds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Extraction: Volatile compounds are typically extracted using steam distillation or solvent extraction with a non-polar solvent like hexane.

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used for separating terpenoids.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: The oven temperature is programmed to increase gradually to separate compounds based on their boiling points. A typical program might start at 60°C and ramp up to 240°C.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard for generating mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their m/z ratio.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards when available.

Regulatory Signaling Pathways

The biosynthesis of secondary metabolites in Populus is tightly regulated by a complex network of signaling pathways that are activated in response to various internal and external cues, such as herbivore attack or pathogen infection. Jasmonic acid (JA) and salicylic acid (SA) are two key phytohormones that play central roles in orchestrating these defense responses.

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is primarily involved in defense against necrotrophic pathogens and chewing insects.

Caption: Jasmonic acid signaling pathway in Populus.

Salicylic Acid (SA) Signaling Pathway

The SA signaling pathway is crucial for defense against biotrophic pathogens.

Caption: Salicylic acid signaling pathway in Populus.

Crosstalk between JA and SA Signaling

The JA and SA signaling pathways often exhibit an antagonistic relationship, allowing the plant to fine-tune its defense response to specific threats.

Caption: Crosstalk between JA and SA signaling pathways.

Conclusion and Future Directions

The chemical diversity of Populus secondary metabolites offers a rich field of study with significant implications for both fundamental plant science and applied research. The data and protocols presented in this guide provide a solid foundation for researchers seeking to explore this fascinating area. Future research should focus on elucidating the complete biosynthetic pathways of many of these compounds, understanding the intricate regulatory networks that control their production, and exploring their full potential in drug discovery and the development of sustainable biomaterials. The integration of metabolomics with other 'omics' technologies, such as genomics and transcriptomics, will be instrumental in unlocking the full potential of Populus as a source of valuable natural products.

References

Identification of Terpenoids in Populus alba Leaves: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of terpenoids in the leaves of Populus alba (white poplar). It includes detailed experimental protocols, a summary of identified terpenoids, and visual representations of the biosynthetic pathways and experimental workflows.

Introduction to Terpenoids in Populus alba

Populus alba, a member of the Salicaceae family, is known to produce a diverse array of secondary metabolites, including a significant number of terpenoids.[1] These compounds play crucial roles in the plant's defense mechanisms against herbivores and pathogens and in its adaptation to environmental stressors.[1] The terpenoid profile of P. alba leaves is complex, comprising various classes such as monoterpenes, sesquiterpenes, and triterpenoids. From a pharmacological perspective, the terpenoids found in poplar species are of great interest due to their potential anti-inflammatory, antiseptic, antiviral, and antitumoral activities.[2] This guide focuses on the analytical techniques used to uncover this rich chemical diversity.

Terpenoid Profile of Populus alba Leaves

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for identifying and quantifying volatile and semi-volatile compounds like terpenoids in plant extracts. The following table summarizes the quantitative data of major terpenoids identified in an ethanolic extract of Populus alba leaves.

| Terpenoid | Class | Relative Abundance (%) |

| β-Amyrone | Triterpenoid | 14.59 |

| γ-Sitosterol | Triterpenoid (Sterol) | 9.24 |

| β-Sitosterol, TMS derivative | Triterpenoid (Sterol) | 2.44 |

| Phytol | Diterpene | 16.67 |

| Vitamin E (α-Tocopherol) | Meroterpenoid | 1.65 |

| Data sourced from a GC-MS analysis of white poplar leave extract.[2] |

It is important to note that the composition of leaf exudates can differ, with some studies on P. alba identifying primarily hydrocarbons.[3]

Experimental Protocols

The successful identification of terpenoids is highly dependent on the extraction and analytical methods employed. The following protocols are adapted from established methodologies for the analysis of terpenoids in plant tissues.

Protocol 1: Extraction of Non-Polar and Semi-Polar Terpenoids

This protocol is suitable for the extraction of terpenoids with low to moderate polarity, such as monoterpenes, sesquiterpenes, and some diterpenes.

Materials:

-

Fresh or freeze-dried Populus alba leaves

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Glass vials with Teflon-lined caps

-

Shaker or vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

GC-MS system

Procedure:

-

Sample Preparation: Weigh approximately 100 mg to 1 g of fresh or freeze-dried leaf material. Immediately freeze the sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered leaf tissue to a glass vial. Add an extraction solvent of hexane and ethyl acetate, typically in a ratio of 85:15 (v/v), at a solvent-to-sample ratio of 50:1 (mL/mg). The polarity of the solvent can be adjusted based on the target terpenoids; a higher proportion of hexane favors non-polar compounds, while more ethyl acetate will extract more polar ones.

-

Shaking and Incubation: Securely cap the vial and shake the mixture vigorously for at least 3-4 hours or overnight at room temperature.

-

Phase Separation and Collection: Centrifuge the sample to pellet the plant debris. Carefully transfer the supernatant (the solvent extract) to a new glass vial.

-

Drying and Concentration: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water. Filter or decant the solvent into a pre-weighed vial. Concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

-

Analysis: The concentrated extract is now ready for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

-

GC System: Agilent Gas Chromatograph or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

MS System: Mass Selective Detector.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Identification: Compounds are identified by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention indices with literature values.

Visualizing Key Processes

To better understand the context and procedures for terpenoid identification, the following diagrams illustrate the biosynthetic pathway and a general experimental workflow.

Terpenoid Biosynthesis Pathways

Terpenoids in plants are synthesized via two main pathways: the mevalonic acid (MVA) pathway, which is primarily active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which occurs in the plastids. These pathways produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for all terpenoids.

Caption: Terpenoid biosynthesis via the MVA and MEP pathways.

Experimental Workflow for Terpenoid Identification

The process of identifying terpenoids from Populus alba leaves involves several key stages, from sample collection to data analysis. This workflow provides a logical sequence of these steps.

References

The Emerging Therapeutic Potential of Aspen Bark: A Technical Guide to Natural Product Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the scientific landscape surrounding natural product discovery from aspen bark extracts, with a focus on Populus species. Aspen bark, a readily available byproduct of the forestry industry, is a rich source of bioactive compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key chemical constituents, biological activities, and methodologies for their extraction and evaluation.

Bioactive Compounds in Aspen Bark

Aspen bark is a reservoir of diverse phytochemicals, primarily belonging to the classes of polyphenols, flavonoids, and salicylates. These compounds are the plant's natural defense mechanism and have been shown to possess a range of pharmacological activities.

Table 1: Major Bioactive Compounds Identified in Aspen Bark Extracts

| Compound Class | Specific Examples | Reported Biological Activities |

| Salicylates | Salicin, Salicortin, Tremulacin, Populin | Anti-inflammatory, Analgesic, Antipyretic, Antimicrobial[1] |

| Phenolic Acids | Gallic Acid, Caffeic Acid, Ferulic Acid, p-Coumaric Acid | Antioxidant, Antimicrobial, Anti-inflammatory |

| Flavonoids | Kaempferol, Quercetin, Catechin, Naringenin | Antioxidant, Anti-inflammatory, Antimicrobial |

| Phenolic Glycosides | Tremuloidin, Kaempferol-hexoside, Luteolin-hexoside | Defense against herbivores, Antioxidant[1] |

| Other Polyphenols | 4-hydroxybenzaldehyde, Vanillin | Antimicrobial[2][3] |

| Triterpenes | - | Antimicrobial[2] |

Pharmacological Activities of Aspen Bark Extracts

Extracts from aspen bark have demonstrated a broad spectrum of biological effects, making them a promising area of research for new drug leads. The primary activities investigated include antimicrobial, antioxidant, anti-inflammatory, and anti-ulcerogenic effects.

Antimicrobial Activity

Aspen bark extracts have shown efficacy against a variety of pathogenic microorganisms. The antimicrobial properties are largely attributed to the presence of salicylates and other phenolic compounds.

Table 2: Antimicrobial Activity (MIC) of Populus tremuloides Bark Extracts

| Extraction Solvent | S. aureus (mg/mL) | E. coli (mg/mL) | P. aeruginosa (mg/mL) | C. albicans (mg/mL) | A. niger (mg/mL) |

| Water | 1.67 | 1.67 | 0.83 | >4.44 | 0.83 |

| Methanol | 4.44 | >4.44 | >4.44 | >4.44 | 1.67 |

| Ethanol | >4.44 | >4.44 | >4.44 | >4.44 | >4.44 |

| Acid-Base | >4.44 | 4.44 | 2.22 | 4.44 | 2.22 |

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The polyphenol-rich nature of aspen bark extracts contributes to their significant antioxidant properties. These compounds can neutralize free radicals, which are implicated in a variety of disease states.

Table 3: Antioxidant Activity of Aspen Bark Extracts

| Assay | Extract/Fraction | IC50 Value |

| Xanthine Oxidase Inhibition | Water Extract (P. tremula) | 3.4 mg/L |

| DPPH Radical Scavenging | Crude Hot Water Extract (P. tremuloides) | Higher than BHT |

| DPPH Radical Scavenging | tert-butyl-methyl ether (TBME) Fraction | Best among fractions |

IC50: Half-maximal inhibitory concentration; BHT: Butylated hydroxytoluene

Anti-inflammatory and Anti-ulcerogenic Activities

The presence of salicylates, natural precursors to salicylic acid, underpins the anti-inflammatory effects of aspen bark extracts. Furthermore, studies have indicated a protective effect on the gastric mucosa.

Experimental Protocols

This section provides detailed methodologies for the extraction, fractionation, and biological evaluation of aspen bark extracts.

Extraction of Bioactive Compounds

The choice of solvent significantly impacts the yield and composition of the extracted phytochemicals. Polar solvents like water, methanol, and ethanol have been shown to be effective for extracting polyphenols and salicylates.

Table 4: Extraction Yields from Populus tremuloides Bark with Different Solvents

| Solvent | Yield (% of total dry mass) |

| Methanol | ~20% |

| Ethanol | ~18% |

| Water | ~15% |

| n-Hexane | <5% |

| Ethyl Acetate | ~8% |

Protocol for Soxhlet Extraction of Polyphenols:

-

Sample Preparation: Air-dry and grind the aspen bark to a fine powder.

-

Extraction: Place the powdered bark in a cellulose thimble and extract sequentially with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate, then methanol) in a Soxhlet apparatus. Each extraction should be carried out for a sufficient duration (e.g., 6-8 hours) to ensure exhaustive extraction.

-

Solvent Evaporation: After each extraction step, evaporate the solvent from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

-

Storage: Store the dried extracts in a cool, dark, and dry place until further analysis.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an extract.

Protocol for Broth Microdilution Assay:

-

Preparation of Extract Stock Solution: Dissolve the dried extract in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known concentration.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the extract stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

Antioxidant Activity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of an extract.

Protocol for DPPH Assay:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol) to a specific concentration (e.g., 0.1 mM).

-

Preparation of Extract Solutions: Prepare a series of dilutions of the aspen bark extract in the same solvent.

-

Reaction: Mix the DPPH solution with each dilution of the extract in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration of the extract. The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, can then be determined.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows.

References

A Technical Guide to the Structural Elucidation of Phenolic Glycosides in Cottonwood

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic glycosides are a diverse class of secondary metabolites abundant in cottonwood (Populus spp.) and other members of the Salicaceae family. These compounds play crucial roles in plant defense against herbivores and pathogens and are of significant interest to researchers in ecology, phytochemistry, and drug development due to their potential biological activities. The structural elucidation of these often complex molecules is a critical step in understanding their function and exploring their therapeutic potential. This guide provides an in-depth overview of the methodologies and data integral to the structural characterization of phenolic glycosides from cottonwood.

Common Phenolic Glycosides in Cottonwood

Several phenolic glycosides have been identified across various cottonwood species. The presence and concentration of these compounds can vary significantly depending on the species, genetic strain, and environmental conditions. Some of the most commonly studied phenolic glycosides include salicortin, HCH-salicortin, tremulacin, salicin, and grandidentatin.

Data Presentation: Quantitative Analysis of Phenolic Glycosides

The following tables summarize the concentrations of prominent phenolic glycosides and total phenolic/flavonoid content in different Populus species, as reported in various studies. This data is essential for comparative analysis and for understanding the chemical diversity within the genus.

Table 1: Concentration of Specific Phenolic Glycosides in Populus Species (% dry weight of leaves)

| Phenolic Glycoside | Populus trichocarpa × deltoides | Populus fremontii | Populus angustifolia |

| Salicortin | 0.3%[1] | 0 - 17.5%[2][3] | Present (range not specified)[2][3] |

| HCH-salicortin | 0.1% | 0 - 5.9% | Absent |

| Tremulacin | 0.2% | Not Reported | Not Reported |

| Salicin | Trace amounts | Trace amounts | Trace amounts |

Table 2: Total Phenolic and Flavonoid Content in Populus Species (mg/g dry weight of male floral buds)

| Compound Class | Populus nigra | Populus alba | Populus × euramericana |

| Total Polyphenols (mg GAE/g DW) | 19.26 - 33.37 | 19.26 - 20.92 | 27.90 - 33.37 |

| Total Flavonoids (mg RE/g DW) | 2.15 - 4.45 | 2.15 - 2.94 | 3.07 - 3.93 |

Experimental Protocols

The structural elucidation of phenolic glycosides involves a multi-step process encompassing extraction, isolation, and characterization using various analytical techniques. It is crucial to handle samples with care, as phenolic glycosides can be labile, particularly in aqueous and high-temperature conditions.

Extraction and Isolation

The initial step involves the extraction of phenolic glycosides from plant material, followed by purification to isolate individual compounds.

a. Extraction

-

Sample Preparation: Fresh or freeze-dried cottonwood leaves are typically used. Grinding the lyophilized leaves to a fine powder increases the surface area for efficient extraction.

-

Solvent Extraction: A common method involves sequential extraction with solvents of increasing polarity.

-

Extract the ground leaf tissue with acetone (neat, at 0°C).

-

Combine the acetone extracts, evaporate the solvent under vacuum, and lyophilize the residue.

-

Dissolve the residue in 70% aqueous methanol and partition against a non-polar solvent mixture like hexane:chloroform (3:1) to remove lipids and other non-polar compounds.

-

Extract the aqueous methanol phase with chloroform to obtain a crude phenolic glycoside fraction.

-

-

Soxhlet Extraction: For bark samples, sequential Soxhlet extraction with solvents such as n-hexane, dichloromethane, ethyl acetate, and methanol can be employed.

b. Isolation

-

Column Chromatography: The crude extract is subjected to column chromatography for further purification.

-

Load the dried extract onto a silica gel column.

-

Elute with a solvent system such as methanol in dichloromethane (e.g., 8% MeOH in CH₂Cl₂).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compounds of interest, evaporate the solvent, and lyophilize to obtain purified phenolic glycosides.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of phenolic glycosides.

-

System: An HPLC system equipped with a Diode Array Detector (DAD) is commonly used for detection and preliminary identification based on UV spectra.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is often used, consisting of two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or 2.0% acetic acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program (Example): A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage over 40-60 minutes to elute compounds with increasing hydrophobicity.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

-

Detection: Wavelengths are typically monitored at 280 nm for general phenolic compounds, with additional wavelengths used for specific classes of flavonoids.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides crucial information about the molecular weight and structure of phenolic glycosides.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode, as phenolic hydroxyl groups are readily deprotonated.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural information. The fragmentation patterns often reveal the loss of sugar moieties and characteristic fragments of the aglycone.

-

Typical ESI-MS/MS Parameters:

-

Capillary Voltage: ~3.5 kV

-

Nozzle Voltage: ~500 V

-

Nitrogen Gas Flow Rate: ~9 L/min at 325°C

-

Nebulization Pressure: ~45 psi

-

Collision Energies: Ramped (e.g., 10, 20, 30 eV) to obtain a range of fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel compounds, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

-

Sample Preparation: Purified phenolic glycosides (5-10 mg) are dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or DMSO-d₆.

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

-

2D NMR: A suite of 2D NMR experiments is used to establish the complete structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining stereochemistry.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes in the structural elucidation and biosynthesis of phenolic glycosides in cottonwood.

Caption: Experimental workflow for the structural elucidation of phenolic glycosides.

Caption: Simplified biosynthetic pathway of major salicinoids in Populus.

Caption: Logical relationships between core structures and derivatives of phenolic glycosides.

Conclusion

The structural elucidation of phenolic glycosides in cottonwood is a multifaceted process that relies on a combination of meticulous extraction and isolation techniques, followed by sophisticated analytical methods. HPLC provides the means for separation and quantification, while MS and, most definitively, NMR spectroscopy are indispensable for unraveling the intricate structures of these natural products. The information presented in this guide serves as a comprehensive resource for researchers embarking on the characterization of these ecologically and pharmaceutically important compounds.

References

Investigation of Minor Constituents in Populus Resin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populus species, commonly known as poplars, aspens, and cottonwoods, produce a complex resinous exudate from their buds and young leaves. This resin is rich in a diverse array of secondary metabolites, primarily phenolic compounds, which serve to protect the plant from various biotic and abiotic stresses. While the major components of Populus resin have been extensively studied, a growing body of research is focusing on the identification and characterization of its minor constituents. These compounds, though present in smaller quantities, often possess significant and specific biological activities, making them promising candidates for pharmaceutical and nutraceutical applications.

This technical guide provides an in-depth overview of the investigation of minor constituents in Populus resin. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the key compounds, their quantitative analysis, the experimental protocols for their study, and the signaling pathways through which they exert their effects.

Quantitative Analysis of Minor Constituents

The concentration of minor constituents in Populus resin can vary significantly depending on the species, geographical location, season of collection, and the analytical methods employed. The following tables summarize quantitative data for some of the identified minor phenolic acids, flavonoids, and terpenoids from various Populus species.

Table 1: Quantitative Data of Minor Phenolic Acids in Populus Resin

| Compound | Populus Species | Concentration | Analytical Method | Reference |

| Caffeic Acid | P. nigra | 0.56 mg/mL in extract | HPLC-DAD | [1] |

| P. x euramericana | 0.06 mg/mL in extract | HPLC-DAD | [1] | |

| p-Coumaric Acid | P. nigra | 0.054 mg/mL in extract | HPLC-DAD | [1] |

| P. x euramericana | 0.025 mg/mL in extract | HPLC-DAD | [1] | |

| Dihydrocinnamic Acid | P. balsamifera / P. nigra | 1.0 - 1.7% of total ion current (TIC) in ether extract | GC-MS | [2] |

| Benzoic Acid | P. balsamifera / P. nigra | 0.8 - 12.8% of TIC in ether extract | GC-MS |

Table 2: Quantitative Data of Minor Flavonoids in Populus Resin

| Compound | Populus Species | Concentration | Analytical Method | Reference |

| Pinocembrin | P. x canadensis 'Robusta' | 1.82 g / 100 g of extract | TLC-Densitometry | |

| P. balsamifera | 1.17 g / 100 g of extract | TLC-Densitometry | ||

| Pinostrobin | P. x canadensis 'Robusta' | 2.23 g / 100 g of extract | TLC-Densitometry | |

| P. balsamifera | 2.24 g / 100 g of extract | TLC-Densitometry | ||

| Dihydrochalcones | P. trichocarpa | ~17% of resin dry weight (seasonal peak) | UPLC-MS |

Table 3: Relative Abundance of Minor Terpenoids and Other Compounds in Populus Resin (GC-MS Data)

| Compound | Populus Species | Relative Content (% of Total Ion Current) | Reference |

| Benzyl alcohol | P. balsamifera | 0.4 | |

| 2-Phenylethanol | P. balsamifera | 0.3 | |

| Eugenol | P. nigra | 0.2 | |

| Pyrocatechol | P. balsamifera / P. nigra | 0.5 - 1.3 | |

| Sesquiterpenoids | P. balsamifera | 37.4 (in hexane extract) |

Experimental Protocols